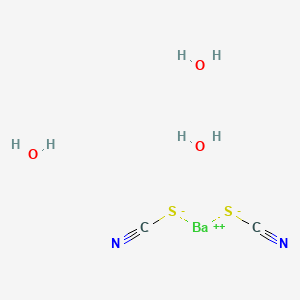
barium(2+);dithiocyanate;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);dithiocyanate;trihydrate, also known as barium thiocyanate trihydrate, is a chemical compound with the formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
準備方法
Synthetic Routes and Reaction Conditions
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid. The reaction typically occurs at room temperature and results in the formation of barium thiocyanate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, barium thiocyanate trihydrate is often produced by reacting barium chloride with ammonium thiocyanate in an aqueous solution. The resulting solution is then evaporated to yield the crystalline trihydrate form. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Barium thiocyanate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium sulfate and carbon disulfide.
Reduction: It can be reduced to form barium sulfide and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with barium thiocyanate trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include barium sulfate, carbon disulfide, barium sulfide, and hydrogen cyanide. These products are often used in various industrial applications, such as the production of dyes and pigments .
科学的研究の応用
Barium thiocyanate trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic tests and as a contrast agent in medical imaging.
Industry: It is used in the production of dyes, pigments, and photographic solutions.
作用機序
The mechanism of action of barium thiocyanate trihydrate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by altering the permeability of cell membranes and interfering with protein synthesis .
類似化合物との比較
Similar Compounds
Some compounds similar to barium thiocyanate trihydrate include:
Barium perchlorate trihydrate: Ba(ClO₄)₂·3H₂O
Ammonium barium hexacyanoferrate(II) trihydrate: Ba(NH₄)₂[Fe(CN)₆]·3H₂O
Barium dithiocarbamate: Ba(S₂CNR₂)₂
Uniqueness
Barium thiocyanate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and stability are critical factors .
特性
分子式 |
C2H6BaN2O3S2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
barium(2+);dithiocyanate;trihydrate |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |
InChIキー |
USVMWHWKIBOLMH-UHFFFAOYSA-L |
正規SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
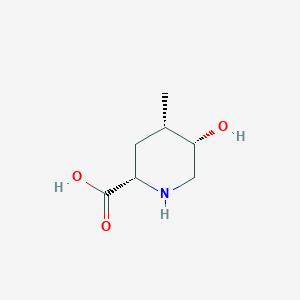
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
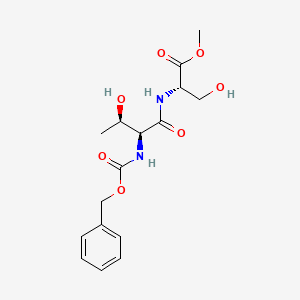
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
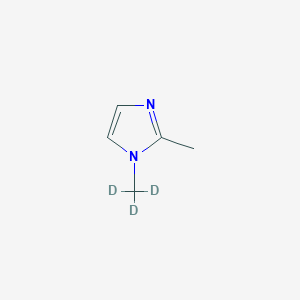
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
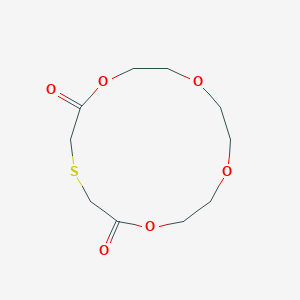
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
